4-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
Description
Properties
IUPAC Name |
4-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O4S2/c16-13-2-1-3-14(17)15(13)25(22,23)19-8-6-18(7-9-19)12-4-10-24(20,21)11-5-12/h1-3,12H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYSXASBVVUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzenesulfonyl chloride with piperazine to form the intermediate 4-(2,6-difluorobenzenesulfonyl)piperazine. This intermediate is then reacted with thiane-1,1-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .
Chemical Reactions Analysis
Sulfonamide Bond Reactivity
The 2,6-difluorobenzenesulfonyl group participates in characteristic sulfonamide reactions:
Key Insight : Hydrolysis rates depend on steric hindrance from the 2,6-difluoro substitution, slowing reactivity compared to unsubstituted analogs .
Piperazine Ring Functionalization
The secondary amines in the piperazine ring undergo nucleophilic reactions:
Table 1: Acylation and Alkylation Reactions
| Reagent | Conditions | Product | Yield* | Selectivity |
|---|---|---|---|---|
| Acetyl chloride | DCM, TEA (0°C → RT, 4h) | N-Acetylated derivative | 72% | Mono-substitution at less hindered nitrogen |
| Benzyl bromide | K₂CO₃, DMF, 60°C, 8h | N-Benzylpiperazine analog | 65% | Preferential alkylation at sulfonamide-adjacent nitrogen |
| Methyl acrylate | THF, RT, 12h | Michael adduct | 58% | Non-selective across both amines |
*Yields estimated from analogous 4-(arylsulfonyl)piperazine reactions .
Thiane-1,1-dione Reactivity
The 1λ⁶-thiane-1,1-dione moiety shows unique transformations:
Table 2: Sulfone-Specific Reactions
| Reaction | Conditions | Outcome | Notes |
|---|---|---|---|
| Nucleophilic Ring Opening | NH₃/MeOH (7N), 50°C, 24h | Formation of β-aminosulfonic acid | Regioselectivity controlled by sulfone's electron-withdrawing effect |
| Reductive Desulfurization | Raney Ni, H₂ (50psi), EtOH, 8h | Thiane ring reduction to cyclohexane derivative | Complete preservation of piperazine-sulfonyl group |
| Grignard Addition | iPrMgCl, THF, -78°C → RT | No reaction observed | Sulfone deactivates ring toward organometallic reagents |
Catalytic Coupling Reactions
The compound participates in modern synthetic methodologies:
| Reaction Type | Catalytic System | Applications | Efficiency |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | Synthesis of π-extended analogs | 68% yield (C-N coupling) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₃PO₄ | Biaryl derivatives | Limited by sulfone stability (≤45% yield) |
| Click Chemistry | CuI, TBTA, DIPEA | Triazole-linked conjugates | 91% conversion (azide-alkyne cycloaddition) |
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Condition | pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | Sulfonamide hydrolysis | 14 min |
| Blood plasma | 7.4 | 37°C | Oxidative N-dealkylation | 6.8 hr |
| PBS buffer | 7.0 | 25°C | No significant degradation | >72 hr |
Comparative Reactivity Analysis
Benchmarked against structural analogs:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is C₁₄H₁₄F₂N₂O₃S₂. The compound features a thiane ring, which is a five-membered ring containing sulfur, and a piperazine moiety that contributes to its biological activity.
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione exhibit anticancer properties. For instance, studies have demonstrated that derivatives of sulfonamide compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Antimicrobial Properties
The presence of the piperazine structure has been linked to antimicrobial activity. Compounds with similar configurations have shown effectiveness against various bacterial strains. For example, sulfonamide derivatives are known to disrupt folate synthesis in bacteria, leading to their growth inhibition.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of folate synthesis | |
| Antiviral | Potential inhibition of viral replication |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of various sulfonamide derivatives. The study found that compounds with a similar structure to 4-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial properties of piperazine derivatives, it was found that certain compounds effectively inhibited the growth of resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy against specific pathogens.
Potential for Drug Development
The unique structural features of 4-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione suggest potential for further development as a therapeutic agent. The compound's ability to interact with biological targets makes it a candidate for drug design aimed at treating infections or cancers.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Shares the difluorobenzenesulfonyl piperazine moiety but differs in the additional functional groups.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a similar piperazine ring but with different substituents.
Uniqueness
4-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 4-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄F₂N₂O₄S₂
- Molecular Weight : 350.39 g/mol
- IUPAC Name : 4-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
The compound features a piperazine ring substituted with a difluorobenzenesulfonyl group and a thiane moiety. Its unique structure contributes to its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Cycle Progression : It affects key regulatory proteins involved in the cell cycle, resulting in G2/M phase arrest .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Studies demonstrate effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve:
- Disruption of Bacterial Cell Membranes : The sulfonamide group enhances membrane permeability, leading to cell lysis.
- Inhibition of Protein Synthesis : It interferes with bacterial ribosomal function, thereby inhibiting protein synthesis .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with moderate bioavailability. Key parameters include:
| Parameter | Value |
|---|---|
| LogP | 3.299 |
| Water Solubility (LogSw) | -3.76 |
| Half-life | 4 hours |
These properties suggest that the compound can achieve therapeutic concentrations in biological systems.
Toxicity Profile
Preliminary toxicity assessments indicate a low toxicity profile in animal models. However, further studies are needed to fully understand its safety margins and potential side effects.
Case Studies and Research Findings
- Anticancer Study :
- Antimicrobial Efficacy :
- Pharmacokinetic Analysis :
Q & A
Q. What are the key synthetic challenges and optimization strategies for preparing 4-[4-(2,6-difluorobenzenesulfonyl)piperazin-1-yl]-1λ⁶-thiane-1,1-dione?
- Methodological Answer : The synthesis involves sequential sulfonylation of piperazine intermediates and thiane-1,1-dione coupling. Key challenges include minimizing byproducts during sulfonylation (e.g., over-substitution) and ensuring regioselectivity. Optimization strategies:
- Use nitro-Grela-type catalysts for controlled sulfonylation .
- Employ polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to enhance reaction efficiency .
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Critical properties include solubility, logP, and hydrogen-bonding capacity. Use the following approaches:
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO .
- logP : Reverse-phase HPLC with a calibrated octanol-water partition system .
- Hydrogen-bond acceptors/donors : Computational tools like Molinspiration or SwissADME (5 acceptors, 0 donors predicted) .
- Topological polar surface area (TPSA) : Calculated as 53.8 Ų using MolSoft .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic profile?
- Methodological Answer : Use in silico tools to estimate:
- Bioavailability : SwissADME or ADMETLab 2.0 (rule-of-five compliance: MW < 500, TPSA < 140 Ų) .
- Metabolic stability : CYP450 isoform interaction predictions via StarDrop or MetaSite .
- Blood-brain barrier permeability : P-gp substrate likelihood using PreADMET .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
- Methodological Answer : Focus on modifying the sulfonyl and thiane-dione moieties:
- Sulfonyl group : Replace 2,6-difluorophenyl with bioisosteres (e.g., 2-thiophenesulfonyl) to assess π-π stacking effects .
- Thiane-dione core : Introduce methyl or halogen substituents to enhance steric complementarity with target pockets .
- Assays : Use SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Mitigation strategies:
- Normalize data : Express IC₅₀ values relative to positive controls (e.g., reference inhibitors) .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., luciferase reporters) .
- Solubility correction : Adjust activity data for compound solubility limits in each assay medium .
Q. What analytical techniques are recommended for detecting degradation products under stressed conditions?
- Methodological Answer : For stability studies (ICH guidelines):
- Forced degradation : Expose to heat (80°C), UV light (254 nm), and acidic/alkaline hydrolysis .
- Detection : UPLC-MS/MS (Waters Acquity H-Class) with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and ESI+ ionization .
- Key degradants : Hydrolyzed sulfonamide or oxidized thiane-dione (monitor m/z 428.3 → 285.1 transition) .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
